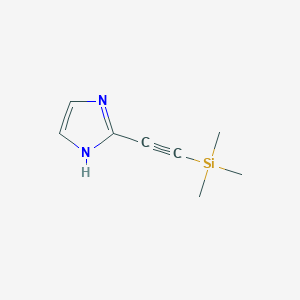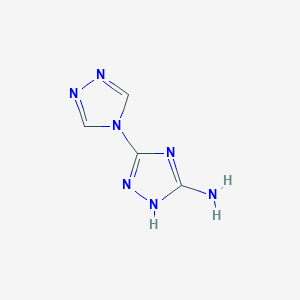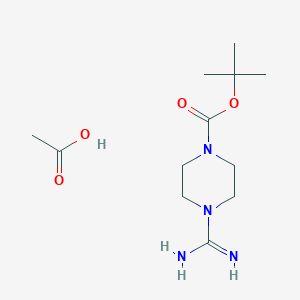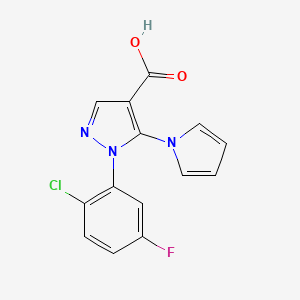
1-(2-chloro-5-fluorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylic acid
Vue d'ensemble
Description
1-(2-Chloro-5-fluorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylic acid, also known as CPFP, is a heterocyclic compound that has been the subject of several scientific studies in recent years. It is a synthetic compound that has a wide range of applications in the field of chemistry, biochemistry, and pharmacology. CPFP is a member of the pyrazole family and is characterized by an aromatic ring system that contains a nitrogen atom and a carboxylic acid group. CPFP is also known for its ability to interact with several biological molecules, making it an important tool for scientists in the field of biochemistry and pharmacology.
Applications De Recherche Scientifique
Molecular Structure and Synthesis
Several studies have focused on the synthesis and structural characterization of compounds similar to 1-(2-chloro-5-fluorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylic acid. For instance, Loh et al. (2013) synthesized four pyrazole compounds and analyzed their structures using X-ray single crystal structure determination. Similarly, Kariuki et al. (2021) synthesized and crystallized compounds for structure determination by single crystal diffraction. Shen et al. (2012) also synthesized new pyrazole derivatives and studied their molecular structures through X-ray diffraction and density-functional-theory calculations (Loh et al., 2013), (Kariuki et al., 2021), (Shen et al., 2012).
Antimicrobial Applications
Compounds with a structure similar to 1-(2-chloro-5-fluorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylic acid have been studied for their potential antimicrobial properties. Mistry et al. (2016) synthesized and characterized several compounds, evaluating their antimicrobial activity through in vitro testing. Rai et al. (2009) also synthesized novel oxadiazoles and assessed their antibacterial activity, finding significant activity in some compounds (Mistry et al., 2016), (Rai et al., 2009).
Optical and Material Science Applications
The compound and its related structures have been explored in the context of material sciences, particularly for their optical properties. Chandrakantha et al. (2013) synthesized a novel series of compounds, assessing their optical nonlinearity using laser pulses, identifying potential candidates for optical limiting applications. In another study, Yang et al. (2011) developed a pyrazole-based fluorescent sensor for fluoride anion detection, highlighting its high selectivity and potential applications (Chandrakantha et al., 2013), (Yang et al., 2011).
Propriétés
IUPAC Name |
1-(2-chloro-5-fluorophenyl)-5-pyrrol-1-ylpyrazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClFN3O2/c15-11-4-3-9(16)7-12(11)19-13(18-5-1-2-6-18)10(8-17-19)14(20)21/h1-8H,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXZVKGHBOSGEAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=C(C=NN2C3=C(C=CC(=C3)F)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClFN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-chloro-5-fluorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



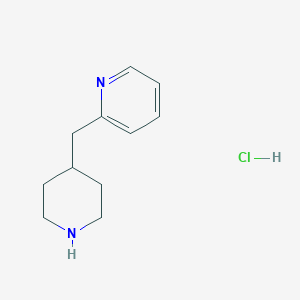
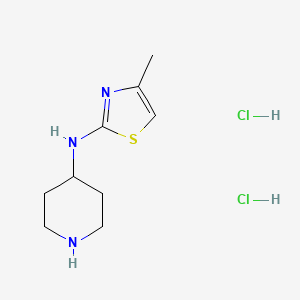
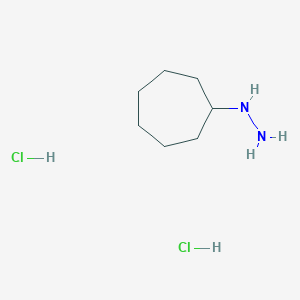
![[5-(4-methoxyphenyl)-1H-1,2,4-triazol-3-yl]methanamine hydrochloride](/img/structure/B1453238.png)
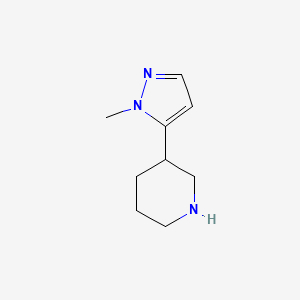
![2-chloro-N-[1-(2-methoxyphenyl)ethyl]-N-methylacetamide](/img/structure/B1453242.png)
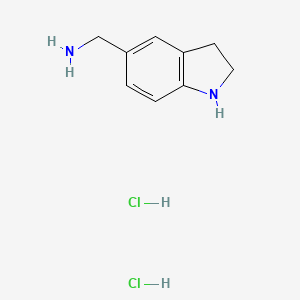
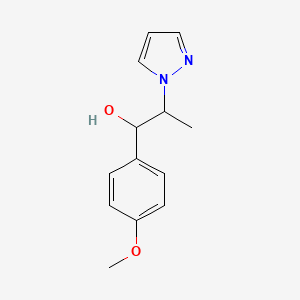
![2-{4-[(Difluoromethyl)sulfanyl]-3-methoxyphenyl}acetonitrile](/img/structure/B1453248.png)
![[1-(2,6-Difluorophenyl)cyclobutyl]methylamine](/img/structure/B1453249.png)
![1-[6-(4-Chlorophenyl)pyridin-3-yl]ethanone](/img/structure/B1453252.png)
